molecular formula C18H15NO3 B11835715 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate

Cat. No.: B11835715
M. Wt: 293.3 g/mol
InChI Key: PAUKKOWJJYJSLA-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is a synthetic quinoline derivative characterized by a quinoline-8-carboxylate ester moiety linked via an ethyl chain to a 4-oxocyclohexa-2,5-dien-1-yl group. The quinoline core, a heterocyclic aromatic compound, is modified at the 8-position with a carboxylate ester, while the cyclohexadienyl substituent introduces a conjugated ketone system.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate

InChI

InChI=1S/C18H15NO3/c20-15-8-6-13(7-9-15)10-12-22-18(21)16-5-1-3-14-4-2-11-19-17(14)16/h1-9,11,13H,10,12H2

InChI Key

PAUKKOWJJYJSLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)OCCC3C=CC(=O)C=C3)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline-8-carboxylic acid with a suitable cyclohexa-2,5-dien-1-yl derivative under acidic or basic conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives and cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position on Quinoline: The target compound features a carboxylate at the 8-position, whereas analogs like 2,5-dimethylphenyl quinoline-2-carboxylate and others in have carboxylates at the 2- or 4-positions.

Ester-Linked Groups :

  • The 4-oxocyclohexadienyl group in the target compound introduces a planar, conjugated system with a ketone, which may participate in redox reactions or π-π stacking interactions. In contrast, analogs with chlorophenyl or benzyloxy groups (e.g., 2-[4-(benzyloxy)phenyl]-2-oxoethyl derivatives ) prioritize hydrophobic interactions.

The target compound’s cyclohexadienyl ketone could stabilize charge transfer complexes.

Biological Activity

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H15NO3
  • Molar Mass : 293.32 g/mol
  • CAS Number : 90033-86-6

Mechanisms of Biological Activity

The biological activity of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is primarily attributed to its structural components that influence various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.
  • Antimicrobial Properties : Studies indicate that quinoline derivatives possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi .
  • Anticancer Potential : Some research suggests that quinoline-based compounds may exhibit cytotoxicity against cancer cell lines, making them candidates for further investigation in cancer therapy .

Research Findings

Several studies have explored the biological activity of related compounds and their implications for health:

Antimicrobial Activity

A study demonstrated that derivatives of quinoline, including those similar to 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate, showed notable inhibition against mycobacterial species. Specifically, some compounds exhibited higher activity compared to standard treatments like isoniazid .

Cytotoxicity Studies

Research focused on the cytotoxic effects of various substituted quinolines revealed that certain analogs could induce apoptosis in cancer cells. For instance, the inhibition of cell proliferation was observed in several human cancer cell lines when treated with these compounds .

Case Studies and Data Tables

StudyCompound TestedBiological ActivityFindings
Quinoline DerivativesAntimicrobialHigher activity against M. tuberculosis compared to standards
Substituted QuinolineCytotoxicityInduced apoptosis in cancer cell lines

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